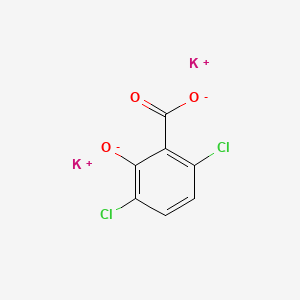

Dipotassium 3,6-dichlorosalicylate

CAS No.: 68938-80-7

Cat. No.: VC20417346

Molecular Formula: C7H2Cl2K2O3

Molecular Weight: 283.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 68938-80-7 |

|---|---|

| Molecular Formula | C7H2Cl2K2O3 |

| Molecular Weight | 283.19 g/mol |

| IUPAC Name | dipotassium;3,6-dichloro-2-oxidobenzoate |

| Standard InChI | InChI=1S/C7H4Cl2O3.2K/c8-3-1-2-4(9)6(10)5(3)7(11)12;;/h1-2,10H,(H,11,12);;/q;2*+1/p-2 |

| Standard InChI Key | OCBVAAUEJHVUHR-UHFFFAOYSA-L |

| Canonical SMILES | C1=CC(=C(C(=C1Cl)C(=O)[O-])[O-])Cl.[K+].[K+] |

Introduction

Dipotassium 3,6-dichlorosalicylate is an organic compound derived from 3,6-dichlorosalicylic acid. It is classified as a potassium salt and is widely used as an intermediate in the synthesis of fine chemicals, including herbicides, pharmaceuticals, and color-developing agents. The compound is recognized under the CAS number 68938-80-7 and has significant industrial and research applications.

Synthesis

The synthesis of dipotassium 3,6-dichlorosalicylate typically begins with 3,6-dichlorosalicylic acid, which can be prepared via the Kolbe–Schmitt reaction. This reaction involves the following steps:

-

Reaction of alkaline earth metal phenoxides with carbon dioxide under elevated pressure and temperature.

-

Chlorination of the resulting salicylic acid derivative to introduce chlorine atoms at desired positions.

-

Neutralization with potassium hydroxide to form the dipotassium salt.

This process ensures high purity and yield of the final product.

Applications

Dipotassium 3,6-dichlorosalicylate is a versatile compound with applications in various fields:

-

Herbicides: It serves as an intermediate in synthesizing active ingredients for weed control.

-

Pharmaceuticals: The compound is used in drug development due to its reactivity and stability.

-

Color-Developing Agents: It acts as a precursor in producing dyes and pigments for industrial use.

Its chemical reactivity allows it to participate in further transformations, making it valuable in both research and industrial chemistry.

Mechanism of Action

The mechanism of action for dipotassium 3,6-dichlorosalicylate depends on its chemical interactions:

-

The hydroxyl (-OH) group and carboxylate (-COOK) groups enable hydrogen bonding and ionic interactions.

-

The chlorine atoms increase its electron density, enhancing its reactivity in substitution reactions.

These properties make it effective in creating derivatives tailored for specific applications.

Stability and Reactivity

Dipotassium 3,6-dichlorosalicylate demonstrates good stability under standard conditions but remains reactive enough for chemical transformations:

-

Thermal Stability: Stable up to its boiling point (306.7°C).

-

Chemical Reactivity: Reacts with acids to regenerate the parent compound (3,6-dichlorosalicylic acid) or with electrophiles/nucleophiles to form derivatives.

-

Environmental Behavior: Low volatility ( mmHg at ) reduces environmental dispersion.

Safety Considerations

Although comprehensive safety data is limited, general precautions for handling potassium salts apply:

-

Avoid inhalation or ingestion.

-

Use protective equipment (gloves, goggles) when handling.

-

Store in a cool, dry place away from incompatible substances like strong acids or oxidizers.

Comparative Data Table

Below is a comparison between dipotassium 3,6-dichlorosalicylate and related compounds:

| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number |

|---|---|---|---|

| Dipotassium 3,6-dichlorosalicylate | 283.19 | 68938-80-7 | |

| Potassium sodium 2,6-dichlorosalicylate | 270.106 | 68938-79-4 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume